keto-D-tagatose 6-phosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11O9P-2 |
|---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
[(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/p-2/t4-,5-,6+/m1/s1 |
InChI Key |
GSXOAOHZAIYLCY-PBXRRBTRSA-L |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Metabolic Pathways and Interconversions of Keto D Tagatose 6 Phosphate
Keto-D-tagatose 6-phosphate is primarily known for its involvement in the D-tagatose 6-phosphate pathway , a central route for the catabolism of D-galactose and lactose (B1674315) in many bacteria. nih.govresearchgate.net This pathway ultimately converts these sugars into intermediates of glycolysis, allowing for energy generation.
This compound Catabolism
The breakdown of this compound is a critical step that links the metabolism of specific sugars to the central energy-yielding pathways of the cell.
While the primary fate of this compound is through the tagatose 6-phosphate pathway leading to glycolysis, indirect connections to the pentose (B10789219) phosphate (B84403) pathway (PPP) exist. The end products of the tagatose 6-phosphate pathway, dihydroxyacetone phosphate and D-glyceraldehyde 3-phosphate, are themselves intermediates of glycolysis. nih.govasm.org D-Glyceraldehyde 3-phosphate can be reversibly converted to other intermediates that feed into the non-oxidative branch of the pentose phosphate pathway. L-arabinose isomerase, an enzyme involved in the microbial pentose phosphate pathway, can also isomerize D-galactose to D-tagatose, highlighting a link between these metabolic routes. mdpi.com
The catabolism of this compound directly feeds into glycolysis. In the tagatose 6-phosphate pathway, this compound is first phosphorylated to D-tagatose 1,6-bisphosphate by the enzyme D-tagatose-6-phosphate kinase. ebi.ac.ukresearchgate.net This is followed by the cleavage of D-tagatose 1,6-bisphosphate by D-tagatose 1,6-bisphosphate aldolase (B8822740) into two key glycolytic intermediates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P). nih.govasm.org These molecules can then proceed through the remainder of the glycolytic pathway to generate ATP and pyruvate. taylorandfrancis.com This integration ensures that the carbon from galactose and lactose can be efficiently utilized for energy production.
This compound is a central intermediate in the degradation of D-tagatose itself. nih.gov In some bacteria, D-tagatose can be transported into the cell and phosphorylated to form this compound. nih.gov From this point, it enters the tagatose 6-phosphate pathway as described above, ultimately being converted to glycolytic intermediates. nih.gov This pathway is distinct from the catabolism of D-tagatose in the liver, where it is phosphorylated to D-tagatose 1-phosphate. tandfonline.com
Connection to Glycolytic Flux
This compound in Lactose and D-Galactose Metabolism
The significance of this compound is most pronounced in the context of lactose and D-galactose utilization by various microorganisms.
Intermediary Role in D-Galactose Catabolism
In many bacteria, particularly Gram-positive species like Staphylococcus aureus and some Streptococcus and Lactobacillus species, the D-tagatose 6-phosphate pathway is the primary route for D-galactose catabolism. nih.govnih.govoup.com In this pathway, D-galactose is first phosphorylated to D-galactose 6-phosphate. This is then isomerized by the enzyme D-galactose-6-phosphate isomerase to form this compound. ebi.ac.ukplos.org The pathway then proceeds as described previously, leading to the formation of DHAP and G3P. nih.gov This pathway is an alternative to the more widely known Leloir pathway for galactose metabolism. nih.gov
Involvement in Lactose Catabolic Processes
The D-tagatose 6-phosphate pathway is also crucial for the breakdown of lactose in several bacterial species. nih.govasm.orgasm.org In these organisms, lactose is often transported into the cell and phosphorylated to lactose-6-phosphate by a phosphoenolpyruvate-dependent phosphotransferase system (PEP-PTS). nih.gov The lactose-6-phosphate is then hydrolyzed by the enzyme phospho-β-galactosidase to yield glucose and D-galactose 6-phosphate. nih.gov The D-galactose 6-phosphate produced from this cleavage directly enters the tagatose 6-phosphate pathway, with this compound serving as the next key intermediate. nih.govnih.gov This metabolic route is particularly important in lactic acid bacteria, which are commonly found in dairy fermentations. nih.govresearchgate.net
Table 1: Key Enzymes in the D-Tagatose 6-Phosphate Pathway
| Enzyme | EC Number | Reaction Catalyzed | Role in Pathway |
| D-Galactose-6-Phosphate Isomerase | 5.3.1.26 | D-galactose 6-phosphate <=> this compound | Isomerization of galactose-6-phosphate (B1197297) to tagatose-6-phosphate. uniprot.orguniprot.org |
| D-Tagatose-6-Phosphate Kinase | 2.7.1.144 | ATP + D-tagatose 6-phosphate <=> ADP + D-tagatose 1,6-bisphosphate | Phosphorylation of tagatose-6-phosphate. ebi.ac.ukebi.ac.uk |
| D-Tagatose 1,6-Bisphosphate Aldolase | 4.1.2.40 | D-tagatose 1,6-bisphosphate <=> dihydroxyacetone phosphate + D-glyceraldehyde 3-phosphate | Cleavage of tagatose 1,6-bisphosphate into glycolytic intermediates. nih.gov |
Delineation of D-Tagatose 6-Phosphate Pathway versus D-Tagatose 1-Phosphate Pathway Mechanisms
The metabolism of D-tagatose proceeds through two main pathways, distinguished by the initial phosphorylation site on the tagatose molecule: the D-tagatose 6-phosphate pathway and the D-tagatose 1-phosphate pathway. nih.govtandfonline.com
The D-tagatose 6-phosphate pathway is prominent in many Gram-positive bacteria, including Staphylococcus aureus and certain lactic acid bacteria. researchgate.netasm.org In this pathway, D-galactose-6-phosphate, derived from the breakdown of lactose or the phosphorylation of D-galactose, is isomerized to D-tagatose 6-phosphate. asm.orgnih.govasm.org This intermediate is then further phosphorylated to D-tagatose 1,6-bisphosphate. asm.orgnih.gov The structural genes for this pathway in S. aureus, designated lacABCD, are often found in an operon with genes responsible for lactose transport and initial breakdown. nih.govasm.org
Conversely, the D-tagatose 1-phosphate pathway is observed in some Gram-negative bacteria like Klebsiella oxytoca. nih.govasm.org In this route, D-tagatose is first phosphorylated at the C-1 position to yield D-tagatose 1-phosphate. nih.govasm.org This is then followed by a second phosphorylation to form D-tagatose 1,6-bisphosphate. nih.govasm.org This pathway is distinct from the galactitol catabolism pathway found in other Gram-negative bacteria like Escherichia coli, where D-tagatose 6-phosphate is an intermediate. researchgate.netnih.gov
A key differentiator between these pathways lies in the initial phosphorylation product of D-tagatose. nih.govasm.org The D-tagatose 6-phosphate pathway generates D-tagatose 6-phosphate, while the D-tagatose 1-phosphate pathway produces D-tagatose 1-phosphate. nih.govasm.org
| Feature | D-Tagatose 6-Phosphate Pathway | D-Tagatose 1-Phosphate Pathway |
| Prominent In | Gram-positive bacteria (e.g., Staphylococcus aureus) researchgate.netasm.org | Gram-negative bacteria (e.g., Klebsiella oxytoca) nih.govasm.org |
| Initial Intermediate | D-Tagatose 6-Phosphate asm.orgnih.gov | D-Tagatose 1-Phosphate nih.govasm.org |
| Precursor (in Lactose Catabolism) | D-Galactose 6-Phosphate nih.govasm.org | Not applicable |
| Key Enzymes | Galactose-6-phosphate isomerase, Tagatose-6-phosphate kinase nih.govasm.org | Tagatose-1-phosphate kinase nih.gov |
This compound in Galactitol Catabolic Pathways
In several Gram-negative bacteria, including Escherichia coli, this compound is a central intermediate in the catabolism of galactitol. researchgate.netnih.govnih.gov The pathway, encoded by the gat operon, facilitates the utilization of galactitol as a carbon source. nih.govwikipedia.org
The process begins with the transport of galactitol into the cell, often via a phosphotransferase system (PTS), which concurrently phosphorylates it. researchgate.net Subsequent enzymatic reactions, including oxidation, lead to the formation of D-tagatose. nih.govresearchgate.net This D-tagatose is then phosphorylated to produce D-tagatose 6-phosphate. researchgate.netnih.gov In Sinorhizobium meliloti, galactitol is oxidized to tagatose, which is then phosphorylated and epimerized to enter central metabolism. nih.gov
In E. coli, the genes gatYZABCD are responsible for galactitol catabolism, where D-tagatose 6-phosphate is a key intermediate. researchgate.net This highlights a different metabolic role for D-tagatose 6-phosphate compared to its function in lactose metabolism in Gram-positive bacteria. researchgate.netnih.gov
Metabolic Interconversion Reactions Involving this compound
This compound stands at a metabolic crossroads, undergoing two primary interconversion reactions that channel it into different metabolic fates.
This compound can be reversibly converted to D-fructose 6-phosphate through a C-4 epimerization reaction. uniprot.orgpatentguru.comgoogle.com This reaction is catalyzed by the enzyme D-tagatose-6-phosphate 4-epimerase. uniprot.orgexpasy.org
This epimerization is a crucial step in the catabolism of galactitol and D-altritol in organisms like Agrobacterium fabrum. uniprot.org The conversion of D-tagatose 6-phosphate to D-fructose 6-phosphate allows the carbon skeletons from these sugar alcohols to enter glycolysis, a central metabolic pathway. nih.govnih.gov In Sinorhizobium meliloti, a gene homologous to gatZ from E. coli has been shown to possess epimerase activity, converting tagatose into fructose-6-phosphate (B1210287). nih.gov
Recent research has also identified that enzymes previously annotated as aldolase chaperones, such as GatZ and KbaZ in E. coli, exhibit this C4 epimerization activity, converting D-fructose-6-phosphate to D-tagatose-6-phosphate. nih.govresearchgate.netacs.org This discovery highlights a thermodynamically favorable pathway for producing D-tagatose from D-glucose. nih.govresearchgate.net
| Enzyme | Organism | Substrate | Product |
| D-tagatose 6-phosphate 4-epimerase | Agrobacterium fabrum uniprot.org | This compound | keto-D-fructose 6-phosphate |
| GatZ | Caldilinea aerophila nih.gov | D-fructose 6-phosphate | D-tagatose 6-phosphate |
| GatZ, KbaZ | Escherichia coli nih.govacs.org | D-fructose-6-phosphate | D-tagatose-6-phosphate |
The second major metabolic fate of this compound is its phosphorylation to D-tagatose 1,6-bisphosphate. wikipedia.orgebi.ac.ukresearchgate.net This reaction is catalyzed by the enzyme D-tagatose-6-phosphate kinase (LacC). ebi.ac.ukresearchgate.netnih.gov
This phosphorylation is a key step in the D-tagatose 6-phosphate pathway for lactose and D-galactose metabolism in bacteria like Staphylococcus aureus and Lactococcus lactis. nih.govnih.govebi.ac.uk The resulting D-tagatose 1,6-bisphosphate is then cleaved by an aldolase into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P), which are intermediates of glycolysis. nih.govasm.org
The enzyme D-tagatose-6-phosphate kinase belongs to the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases. wikipedia.org Structural studies of the enzyme from S. aureus have revealed that it is a dimeric protein and that the binding of both ATP and D-tagatose 6-phosphate is required to induce a conformational change necessary for the phosphoryl transfer. researchgate.netnih.gov The reaction is ATP-dependent, producing ADP as a byproduct. wikipedia.orgebi.ac.uk
| Enzyme | EC Number | Organism | Reaction |
| D-tagatose-6-phosphate kinase (LacC) | 2.7.1.144 wikipedia.orgebi.ac.uk | Staphylococcus aureus researchgate.netnih.gov | ATP + D-tagatose 6-phosphate → ADP + D-tagatose 1,6-bisphosphate |
| D-tagatose-6-phosphate kinase (LacC) | 2.7.1.144 wikipedia.orgebi.ac.uk | Lactococcus lactis ebi.ac.ukresearchgate.net | ATP + D-tagatose 6-phosphate → ADP + D-tagatose 1,6-bisphosphate |
Enzymology of Keto D Tagatose 6 Phosphate Biosynthesis and Biotransformation
Enzymes Catalyzing Keto-D-Tagatose 6-Phosphate Formation
The biosynthesis of this compound can be achieved through several enzymatic reactions, primarily involving kinases, isomerases, and epimerases.
D-Tagatose Kinase Activity (EC 2.7.1.101)
D-tagatose kinase, classified under EC number 2.7.1.101, catalyzes the phosphorylation of D-tagatose to form D-tagatose 6-phosphate. wikipedia.org This reaction utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor, which is converted to adenosine diphosphate (B83284) (ADP) in the process. wikipedia.org The systematic name for this enzyme is ATP:D-tagatose 6-phosphotransferase. wikipedia.org This enzyme is a key component of the galactose metabolism pathway. wikipedia.org A notable example is the tagatose kinase from Mycobacterium butyricum. wikipedia.orgresearchgate.net
Reaction: ATP + D-tagatose ⇌ ADP + D-tagatose 6-phosphate. wikipedia.org
D-Galactose-6-Phosphate Isomerase Functionality
D-galactose-6-phosphate isomerase (EC 5.3.1.26) facilitates the reversible isomerization of D-galactose 6-phosphate into D-tagatose 6-phosphate. wikipedia.org This enzyme belongs to the isomerase family, specifically the intramolecular oxidoreductases that interconvert aldoses and ketoses. wikipedia.org Its systematic name is D-galactose-6-phosphate aldose-ketose-isomerase. wikipedia.org This enzymatic step is integral to the galactose metabolism pathway in various microorganisms, including Lactococcus lactis and Lactobacillus rhamnosus. wikipedia.orgplos.orgnih.gov In Lactobacillus rhamnosus, the enzyme is a complex of two subunits, LacA and LacB. plos.orgnih.gov
Reaction: D-galactose 6-phosphate ⇌ D-tagatose 6-phosphate. wikipedia.org
C4 Epimerases with Fructose-6-Phosphate (B1210287) to Tagatose-6-Phosphate Activity (e.g., GatZ, KbaZ)
Certain C4 epimerases have been identified to catalyze the conversion of D-fructose-6-phosphate to D-tagatose-6-phosphate. nih.govacs.org Notably, the enzymes GatZ and KbaZ from Escherichia coli, which were initially annotated as aldolase (B8822740) chaperones, have demonstrated this C4 epimerization activity. nih.govacs.org This reaction is a key step in a thermodynamically favorable pathway for producing D-tagatose from D-glucose. researchgate.netnih.gov Structural analyses have revealed significant differences in the active sites of GatZ and KbaZ compared to class II fructose-1,6-bisphosphate aldolases, which accounts for their distinct epimerase function. acs.org A GatZ enzyme from Caldilinea aerophila has also been characterized and shown to have optimal activity at 70°C and pH 8.0, requiring Mg2+ for maximal activity. cabidigitallibrary.orgnih.gov
Reaction: D-fructose-6-phosphate ⇌ D-tagatose-6-phosphate. nih.gov
Enzymes Responsible for this compound Conversion
Once formed, this compound can be further metabolized by other enzymes, primarily kinases and epimerases.
D-Tagatose 6-Phosphate Kinase (EC 2.7.1.144)
D-tagatose 6-phosphate kinase (EC 2.7.1.144) catalyzes the phosphorylation of D-tagatose 6-phosphate to D-tagatose 1,6-bisphosphate. wikipedia.orgqmul.ac.uk This enzyme utilizes ATP as the phosphate donor and is classified as an ATP:D-tagatose-6-phosphate 1-phosphotransferase. wikipedia.orgqmul.ac.uk It is a member of the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases and plays a role in galactose metabolism. wikipedia.org The enzyme from Staphylococcus aureus (LacC) has been structurally characterized, revealing a dimeric structure where both subunits contribute to substrate binding. nih.gov Its activity often depends on the presence of pentavalent ions. wikipedia.org
Reaction: ATP + D-tagatose 6-phosphate ⇌ ADP + D-tagatose 1,6-bisphosphate. wikipedia.orgqmul.ac.uk
D-Tagatose 6-Phosphate 4-Epimerase (EC 5.1.3.40)
D-tagatose 6-phosphate 4-epimerase (EC 5.1.3.40) catalyzes the reversible epimerization of D-tagatose 6-phosphate to D-fructose 6-phosphate. qmul.ac.ukexpasy.org The systematic name for this enzyme is D-tagatose 6-phosphate 4-epimerase. qmul.ac.ukexpasy.org An example of this enzyme is found in Agrobacterium fabrum (formerly Agrobacterium tumefaciens) C58, where it participates in the degradation pathways of D-altritol and galactitol. qmul.ac.ukexpasy.org
Reaction: D-tagatose 6-phosphate ⇌ D-fructose 6-phosphate. qmul.ac.uk
Enzyme Data Tables
Table 1: Enzymes Catalyzing this compound Formation
| EC Number | Enzyme Name | Reaction | Substrate(s) | Product(s) | Source Organism Example |
| 2.7.1.101 | D-Tagatose Kinase | ATP + D-tagatose ⇌ ADP + D-tagatose 6-phosphate wikipedia.org | ATP, D-tagatose wikipedia.org | ADP, D-tagatose 6-phosphate wikipedia.org | Mycobacterium butyricum wikipedia.orgresearchgate.net |
| 5.3.1.26 | D-Galactose-6-Phosphate Isomerase | D-galactose 6-phosphate ⇌ D-tagatose 6-phosphate wikipedia.org | D-galactose 6-phosphate wikipedia.org | D-tagatose 6-phosphate wikipedia.org | Lactococcus lactis wikipedia.org |
| N/A | C4 Epimerase (GatZ) | D-fructose-6-phosphate ⇌ D-tagatose-6-phosphate nih.gov | D-fructose-6-phosphate nih.gov | D-tagatose-6-phosphate nih.gov | Escherichia coli nih.gov |
| N/A | C4 Epimerase (KbaZ) | D-fructose-6-phosphate ⇌ D-tagatose-6-phosphate nih.gov | D-fructose-6-phosphate nih.gov | D-tagatose-6-phosphate nih.gov | Escherichia coli nih.gov |
Table 2: Enzymes Responsible for this compound Conversion
| EC Number | Enzyme Name | Reaction | Substrate(s) | Product(s) | Source Organism Example |
| 2.7.1.144 | D-Tagatose 6-Phosphate Kinase | ATP + D-tagatose 6-phosphate ⇌ ADP + D-tagatose 1,6-bisphosphate wikipedia.orgqmul.ac.uk | ATP, D-tagatose 6-phosphate wikipedia.org | ADP, D-tagatose 1,6-bisphosphate wikipedia.org | Escherichia coli wikipedia.org |
| 5.1.3.40 | D-Tagatose 6-Phosphate 4-Epimerase | D-tagatose 6-phosphate ⇌ D-fructose 6-phosphate qmul.ac.uk | D-tagatose 6-phosphate qmul.ac.uk | D-fructose 6-phosphate qmul.ac.uk | Agrobacterium fabrum C58 qmul.ac.uk |
Aldolases Involved in Downstream Metabolism (e.g., Class I and Class II Tagatose Aldolases, FSAA, TalB)
The downstream metabolism of this compound involves several key aldolases that catalyze carbon-carbon bond cleavage and formation. These enzymes are broadly categorized into Class I and Class II aldolases based on their catalytic mechanism. nih.gov
Class I and Class II Tagatose Aldolases: Tagatose-1,6-bisphosphate aldolase (TBP aldolase; EC 4.1.2.40) is a crucial enzyme in the D-tagatose 6-phosphate pathway, catalyzing the reversible cleavage of D-tagatose 1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P). nih.govnih.gov
Class I TBP Aldolases: These enzymes operate through the formation of a covalent Schiff base intermediate between a lysine (B10760008) residue in the active site and the substrate. nih.gov The TBP aldolase from Streptococcus pyogenes is a Class I enzyme that surprisingly lacks strict chiral discrimination, as it can cleave four different diastereoisomers: fructose (B13574) 1,6-bisphosphate (FBP), psicose 1,6-bisphosphate, sorbose 1,6-bisphosphate, and tagatose 1,6-bisphosphate, with high efficiency. nih.gov
Class II TBP Aldolases: These are metalloenzymes that depend on a divalent metal ion, typically zinc (Zn²⁺), to polarize the substrate's carbonyl group for catalysis. nih.govnih.gov The TBP aldolase from Escherichia coli, encoded by the gatY (or agaY) gene, is a well-studied Class II enzyme. nih.govuniprot.org It functions as a tetramer and is involved in the catabolism of galactitol. nih.govuniprot.org The GatZ subunit is required for the full activity and stability of the catalytic GatY subunit. uniprot.org
Fructose-6-Phosphate Aldolase (FSAA) and Transaldolase B (TalB): FSAA and TalB from Escherichia coli are C-C bond-forming enzymes that can also play a role in pathways involving hexose (B10828440) phosphates. ebi.ac.uk While not their primary function, their interaction with tagatose derivatives is significant. Enzyme variants of FSAA and TalB that possess D-fructose-6-phosphate aldolase activity have been shown to be covalently and irreversibly inhibited by D-tagatose 6-phosphate (D-T6P). ebi.ac.ukresearchgate.net This inhibition highlights a specific interaction between these aldolases and the tagatose scaffold. FSAA is noted for its ability to use non-phosphorylated dihydroxyacetone (DHA) as a donor substrate. google.com
Phosphatases Catalyzing Dephosphorylation (e.g., HxpA, Phytase)
The dephosphorylation of this compound (T6P) to D-tagatose is a thermodynamically favorable step that provides a strong driving force for biosynthetic pathways producing D-tagatose from feedstocks like glucose. nih.gov
Hexitol-phosphatase A (HxpA): In E. coli, HxpA has been identified as an enzyme capable of catalyzing the dephosphorylation of T6P to yield D-tagatose. acs.org This step is pivotal in engineered metabolic pathways that produce D-tagatose. nih.gov
Phytase: In multi-enzyme cascade reactions designed for D-tagatose production, phosphatases with broad substrate specificity, such as phytase, have been employed. mdpi.com For instance, a pathway converting D-fructose to D-tagatose utilized phytase for the final dephosphorylation step, achieving high conversion rates. mdpi.com
Enzyme Kinetics and Mechanistic Studies
Determination of Kinetic Parameters (e.g., Km, kcat)
The kinetic parameters of enzymes involved in this compound metabolism have been determined for various microbial sources. These parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), provide insight into enzyme-substrate affinity and catalytic efficiency. beilstein-journals.org
| Enzyme | Source Organism | Substrate | Kₘ | kcat | Reference |
|---|---|---|---|---|---|
| D-tagatose 6-phosphate 4-epimerase | Agrobacterium fabrum | D-tagatose 6-phosphate | 0.98 mM | 8.7 s⁻¹ | uniprot.org |
| D-tagatose-6-phosphate kinase (LacC) | Staphylococcus aureus | D-tagatose 6-phosphate | 16 µM | N/A | ebi.ac.uk |
| Tagatose-1,6-diphosphate aldolase | Streptococcus cremoris | Tagatose 1,6-diphosphate | 0.1 - 0.4 mM | N/A | asm.org |
| Tagatose kinase | Mycobacterium butyricum | D-tagatose | 0.8 mM | N/A | ebi.ac.uk |
Elucidation of Enzyme Catalytic Mechanisms
Aldolase Mechanisms: As discussed, Class I aldolases utilize a Schiff base mechanism, while Class II aldolases are metalloenzymes. nih.gov Mechanistic studies on the Class I TBP aldolase from S. pyogenes suggest that its lack of stereospecificity at the C3 position is due to preferential cis-trans isomerism around the C2–C3 bond within the carbanionic intermediate, rather than a loss of stereochemical control during proton transfer. nih.gov
Inhibition of TalB: The mechanism of irreversible inhibition of a transaldolase B variant (TalB F178Y) by D-T6P has been elucidated. ebi.ac.uk Structural and mass spectrometry studies revealed a novel mode of covalent inhibition where the sugar binds via its C2 atom to the ε-amino group of the active site Lys132 residue. ebi.ac.ukresearchgate.net This covalent adduct is formed through a Heyns rearrangement in the enzyme's active site. ebi.ac.uk
Phosphatase-driven reactions: The dephosphorylation of T6P is a key mechanistic feature in biosynthetic pathways. This final step is essentially irreversible and provides the thermodynamic pull necessary to drive the entire reaction sequence toward the production of D-tagatose. nih.gov
Investigation of Cofactor Requirements and Roles
The activity of many enzymes in the D-tagatose 6-phosphate pathway is dependent on specific cofactors, which play essential roles in catalysis.
Class II Aldolases: These enzymes have an absolute requirement for a divalent metal ion. nih.gov In the Class II TBP aldolase from E. coli, a catalytic Zn²⁺ ion is coordinated by three histidine residues and is essential for polarizing the substrate for the aldol (B89426) reaction. nih.gov The same enzyme also features an unusual sodium ion (Na⁺) binding site, which is coordinated by five oxygen ligands and a π interaction with a tyrosine residue, contributing to the active site structure. nih.gov
Kinases: Tagatose-6-phosphate kinase (LacC) from S. aureus requires a magnesium ion (Mg²⁺) for its phosphoryl transfer reaction. researchgate.net Unusually, when both ATP and the sugar substrate are bound, two Mg²⁺ ions are observed in the active site, both playing a role in coordinating the phosphate groups of the nucleotide cofactor. researchgate.net Similarly, tagatose kinase from Mycobacterium butyricum requires Mg²⁺, Mn²⁺, or Fe²⁺ for activity. ebi.ac.uk
Oxidoreductases: While not directly metabolizing keto-D-tagatose-6-phosphate, alternative production pathways for D-tagatose can involve oxidoreductase enzymes that depend on nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NAD(P)H). google.commdpi.com
Structural Biology of this compound Metabolizing Enzymes
High-resolution crystal structures of several enzymes involved in this compound metabolism have provided profound insights into their function, specificity, and catalytic mechanisms.
| Enzyme | Source Organism | Key Structural Features | PDB Accession (Example) | Reference |
|---|---|---|---|---|
| Tagatose-1,6-bisphosphate Aldolase (Class II) | Escherichia coli | Functional tetramer; TIM barrel fold; active site with catalytic Zn²⁺ and structural Na⁺. Structure provides insight into chiral discrimination. | 1GVF | nih.govwikipedia.org |
| Tagatose-1,6-bisphosphate Aldolase (Class I) | Streptococcus pyogenes | Dimeric structure with each subunit having an (α/β)₈ fold. Structure with a trapped covalent intermediate has been solved. | N/A | nih.gov |
| Tagatose-6-phosphate Kinase (LacC) | Staphylococcus aureus | Dimer; each monomer has a large α/β core and a smaller β "lid" domain. Undergoes conformational change to a "closed" state upon binding of both substrate and cofactor. Two Mg²⁺ ions in the active site. | 2AWD | researchgate.netwikipedia.org |
| GatZ/KbaZ | Escherichia coli | Although annotated as aldolase chaperones, they function as C4 epimerases. Structural analyses reveal active site differences compared to classical Class II aldolases, explaining functional divergence. | N/A | nih.govacs.org |
| Transaldolase B (TalB) Variant | Escherichia coli | Structure of the F178Y variant in complex with the inhibitor D-T6P solved at 1.46 Å, revealing the covalent adduct with Lys132. | N/A | ebi.ac.uk |
Analysis of Enzyme Active Site Configurations
The catalytic efficiency and substrate specificity of enzymes are largely determined by the three-dimensional architecture of their active sites. In the context of this compound metabolism, crystallographic and structural studies have elucidated the active site configurations of key enzymes.
Galactose-6-phosphate (B1197297) Isomerase (LacAB): In Lactobacillus rhamnosus, the isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate is catalyzed by the LacAB enzyme, a heteromultimer of LacA and LacB subunits. plos.org The crystal structure reveals that the active site is a deep, wide-mouthed, trapezoid-shaped cavity, approximately 10 Å deep, located at the interface between the LacA and LacB subunits. plos.orgnih.gov This is in contrast to the related ribose-5-phosphate (B1218738) isomerase (RpiB), which contains two active sites within a single subunit. plos.org The unique structural arrangement of LacAB, belonging to the RpiB/LacAB superfamily, features a Rossmann-like αβα sandwich fold. plos.org The LacB subunit possesses a distinctive C-terminal α7 helix not found in other family members. plos.org
The residues forming this complex active site have been identified through structural analysis of the enzyme complexed with its product, D-tagatose-6-phosphate. plos.orgnih.gov
| Subunit | Contributing Residues |
|---|---|
| LacA | Met-92, His-96, Asn-97, Arg-130, His-131, Arg-134 |
| LacB | Asp-8, His-9, Ile-10, Arg-39, Tyr-42, Cys-65, Thr-67, Ile-69, Thr-73 |
D-tagatose-6-phosphate Kinase (LacC): The enzyme D-tagatose-6-phosphate kinase (LacC) from Staphylococcus aureus phosphorylates D-tagatose-6-phosphate to form D-tagatose-1,6-bisphosphate. High-resolution structures show that the LacC monomer consists of a large α/β core domain and a smaller "lid" domain, which are connected by four extended polypeptide segments. nih.govresearchgate.net Dimerization occurs through the interaction of these lid domains, forming a β-clasp structure where residues from both subunits contribute to the binding of the substrate. nih.govresearchgate.net A notable feature of the LacC active site is the observation of two magnesium ions (Mg²⁺) when both the substrate and a co-factor are bound, which is unusual for phosphoryl transferases. nih.gov The enzyme adopts a "closed" conformation necessary for phosphoryl transfer only upon the binding of both substrate and co-factor. nih.govresearchgate.net
Understanding Functional Divergence among Related Enzyme Families
Evolutionary pressures can lead to the divergence of enzyme function, even among structurally related proteins. This phenomenon is evident in the enzymes responsible for this compound metabolism.
GatZ/KbaZ vs. Class II Fructose-1,6-bisphosphate Aldolases (FBAs): In Escherichia coli, the enzymes GatZ and KbaZ, though annotated as aldolase chaperones, exhibit C4 epimerase activity, converting D-fructose-6-phosphate to D-tagatose-6-phosphate. nih.govacs.orgresearchgate.net Structural analyses reveal significant differences in their active sites when compared to canonical class II FBAs. nih.govacs.org These differences, which are highly conserved across the two families, point to a functional divergence that enables the unique epimerase activity of GatZ and KbaZ. nih.govacs.org Key substitutions in residues responsible for metal coordination and substrate stabilization are believed to be the primary drivers of this functional shift. acs.org
| Feature | Class II Fructose-1,6-bisphosphate Aldolase (FBA) | GatZ/KbaZ Family | Functional Implication |
|---|---|---|---|
| Substrate Stabilization (C3-OH) | Hydrogen bonding by Asp253 and Gln48 | Residues replaced by Lysine (Lys279) and Glutamic acid (Glu44) in GatZ | Alteration in substrate interaction, potentially favoring epimerization over aldol cleavage. |
| Catalytic Aspartic Acid Stabilization | Stabilized by an Asparagine (Asn24) | Replaced by a Cysteine (Cys20) in GatZ | Change in the chemical environment of the catalytic residue, influencing the reaction mechanism. |
| Primary Catalytic Activity | Aldol cleavage of fructose-1,6-bisphosphate | C4 epimerization of fructose-6-phosphate | Shift from a carbon-carbon bond cleavage reaction to an epimerization reaction. |
LacAB vs. Ribose-5-phosphate Isomerase (RpiB): Although L. rhamnosus LacAB shares a structural fold with RpiB, there are critical differences that lead to their distinct functions. plos.org LacAB possesses one active site at the interface of its two different subunits (LacA and LacB), while RpiB has two active sites within its homodimeric structure. plos.orgresearchgate.net Furthermore, the substrate orientation differs significantly. In LacAB, the phosphate group of the ligand binds to three arginine residues, whereas in RpiB, it interacts with an aspartate residue. plos.org The larger active site pocket in LacAB allows it to accommodate a six-carbon sugar-phosphate, unlike the pocket in RpiB which is suited for a five-carbon sugar. plos.org
Lac.1 and Lac.2 Loci in Streptococcus pyogenes: This bacterium contains two loci (Lac.1 and Lac.2) that encode components of the tagatose 6-phosphate pathway. wiley.com The Lac.1 locus appears to have specialized for a regulatory role, with its expression being non-inducible. wiley.com In contrast, the Lac.2 locus is responsible for the efficient metabolism of carbohydrates like galactose. wiley.com This specialization demonstrates functional divergence at a genetic level, where one paralogous pathway has been co-opted for regulation while the other maintains the ancestral metabolic function. wiley.com
Characterization of Protein-Ligand Interactions
The specific, non-covalent interactions between an enzyme's active site and its ligand are fundamental to molecular recognition and catalysis. Studies on enzymes of the tagatose-6-phosphate pathway have provided detailed insights into these interactions.
LacAB-Tagatose-6-Phosphate Complex: The crystal structure of L. rhamnosus LacAB in complex with its product, D-tagatose-6-phosphate (Tag6P), reveals a network of precise interactions. plos.orgnih.gov The phosphate moiety of Tag6P is anchored by polar interactions with the side chains of three arginine residues (Arg-39, Arg-130, and Arg-134). plos.orgnih.gov This differs from other isomerases where an aspartate often binds the phosphate group. plos.org Other specific interactions further stabilize the ligand in the active site, positioning it for catalysis. Cys-65 and His-96 are identified as essential for isomerization and ring-opening/substrate orientation, respectively. plos.org
| Ligand Group (D-Tagatose-6-Phosphate) | Interacting Enzyme Residue(s) | Subunit | Interaction Distance (Å) |
|---|---|---|---|
| Phosphate Group | Arg-39, Arg-130, Arg-134 | LacB, LacA, LacA | - |
| Phosphate Group (O6-linked) | His-9 | LacB | 3.0 |
| O1 Hydroxyl Group | Cys-65, Gly-70 (Amide Nitrogen) | LacB | 3.3, 2.8 |
| O2 Carbonyl Group | Thr-67 (Amide Nitrogen) | LacB | 2.9 |
| O3 Hydroxyl Group | Asp-8, Gly-66 (Main Chain) | LacB | - |
| O4 Hydroxyl Group | His-96 | LacA | - |
LacC-Substrate/Co-factor Complex: In S. aureus LacC, the binding of both the substrate (D-tagatose-6-phosphate) and the co-factor (ADP or its analogue AMP-PNP) is a cooperative process. nih.gov This dual binding induces a significant conformational change, bringing the enzyme into a "closed" state that is catalytically competent. nih.govresearchgate.net Within the active site of the ternary complex, Arg-27 from the partner subunit plays a role in binding the ligand. researchgate.net The two Mg²⁺ ions are crucial for coordinating the phosphate groups of the co-factor and facilitating the phosphoryl transfer to the O-1 position of D-tagatose-6-phosphate. nih.govresearchgate.net
GatZ/KbaZ-Fructose-6-Phosphate Docking: Computational docking studies have been employed to understand the interaction between the epimerases GatZ/KbaZ and their substrate, D-fructose-6-phosphate (F6P). nih.govacs.org The Rosetta molecular suite was used to dock F6P into AlphaFold-predicted models of the enzymes. nih.govresearchgate.net These simulations, incorporating distance and angle constraints, aim to model a catalytically competent geometry for epimerization, providing hypotheses for the reaction mechanism that can be tested experimentally. nih.govacs.org
Genetic and Molecular Regulation of Keto D Tagatose 6 Phosphate Pathways
Identification and Characterization of Gene Clusters and Operons (e.g., lacABCD, tag-gat genes)
The catabolism of sugars leading to the formation of keto-D-tagatose 6-phosphate is orchestrated by specific gene clusters and operons. In many bacteria, these genes are organized in a manner that allows for coordinated regulation.
In several Gram-positive bacteria, including Lactococcus lactis and Staphylococcus aureus, the genes responsible for the tagatose-6-phosphate pathway are found within the lactose (B1674315) (lac) operon. nih.govnih.gov The lacABCD gene cluster is a key component of this operon. nih.govnih.gov In Lactococcus lactis, the lacABCD genes are the initial genes of the lactose-inducible operon, which also includes lacFEGX. nih.gov These genes encode the enzymes necessary for the conversion of galactose-6-phosphate (B1197297) to D-tagatose-1,6-bisphosphate. nih.govnih.gov Specifically, lacA and lacB together encode for galactose-6-phosphate isomerase, lacC encodes for tagatose-6-phosphate kinase, and lacD encodes for tagatose-1,6-diphosphate aldolase (B8822740). nih.govnih.gov Similarly, in Streptococcus gordonii, two tandemly arranged gene clusters, designated lac and gal, contain the genes for the tagatose pathway (lacABCD). nih.gov
In Gram-negative enteric bacteria such as Klebsiella oxytoca and Salmonella enterica, the metabolism of D-tagatose and galactitol involves the tag-gat genes. nih.govasm.org These genes are typically arranged in two operons that form a regulon. nih.govasm.org The gat operon is involved in galactitol degradation, where this compound is an intermediate. nih.govnih.gov The tag genes, on the other hand, are specifically involved in the degradation of D-tagatose. nih.gov In Escherichia coli, a six-gene cluster has been identified that enables the utilization of D-tagatose. This cluster encodes for an ABC transporter, D-tagatose kinase, D-tagatose-bisphosphate aldolase, and a putative aldose 1-epimerase. nih.gov
The following table summarizes the key gene clusters and their components involved in this compound pathways in different bacteria.
| Bacterium | Gene Cluster/Operon | Genes | Function |
| Lactococcus lactis | lac operon | lacA, lacB | Galactose-6-phosphate isomerase |
| lacC | Tagatose-6-phosphate kinase | ||
| lacD | Tagatose-1,6-diphosphate aldolase | ||
| Staphylococcus aureus | lac operon | lacA, lacB | Galactose-6-phosphate isomerase |
| lacC | Tagatose-6-phosphate kinase | ||
| lacD | Tagatose-1,6-diphosphate aldolase | ||
| Klebsiella oxytoca | tag-gat regulon | gatY, gatZ | Tagatose-1,6-bisphosphate aldolase |
| tagK, tagT, tagH | D-tagatose transport and phosphorylation | ||
| Escherichia coli (Nissle 1917) | tag cluster | ECOLIN_RS18695 | Tagatose bisphosphate family class II aldolase |
| ECOLIN_RS18690 | Substrate-binding domain-containing protein | ||
| ECOLIN_RS18685 | Sugar ABC transporter ATP-binding protein | ||
| ECOLIN_RS18680 | ABC transporter permease | ||
| ECOLIN_RS18675 | Sugar kinase | ||
| ECOLIN_RS18670 | Aldose 1-epimerase family protein |
Transcriptional Regulatory Mechanisms
The expression of genes involved in this compound pathways is tightly controlled at the transcriptional level. This regulation is primarily mediated by transcriptional regulators that can sense the presence of specific sugars or their metabolic derivatives.
Role of DeoR Family Transcriptional Regulators (e.g., LacR, GatR)
A prominent family of transcriptional regulators involved in controlling these pathways is the DeoR family. frontiersin.orgvt.edu Members of this family, such as LacR and GatR, typically act as repressors, binding to operator regions in the DNA to block transcription in the absence of an inducer molecule. vt.eduasm.org
In many bacteria, the lac operon is under the negative control of the LacR repressor. frontiersin.orgasm.org For instance, in Streptococcus pneumoniae, LacR acts as a transcriptional repressor of lac operon I (lacABCD), which encodes the enzymes of the tagatose-6-phosphate pathway. asm.org Similarly, in Streptococcus gordonii, LacR is involved in the regulation of both the lac and gal gene clusters. nih.gov The tag-gat regulon in Gram-negative bacteria is controlled by the GatR repressor. nih.govasm.org In the absence of an inducer, GatR binds to the operator regions of the gat and tag operons, preventing their transcription. nih.govasm.org
Analysis of Gene Expression Profiles (e.g., Up-regulation, Down-regulation)
The presence of D-tagatose or its precursors can significantly alter the gene expression profiles of microorganisms. Studies have shown both up-regulation and down-regulation of genes involved in various metabolic pathways.
In Escherichia coli Nissle 1917 grown on D-tagatose, the genes within the newly identified tag gene cluster were significantly up-regulated compared to cells grown on glucose. nih.gov The relative expression levels of all six genes in the cluster increased by more than 40-fold, with some genes showing over 1000-fold up-regulation. nih.gov
In the oral bacteria Streptococcus mutans and Streptococcus gordonii, exposure to D-tagatose led to the up-regulation of genes related to the D-tagatose-6-phosphate pathway. frontiersin.org However, in S. mutans, genes related to the phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS) were down-regulated. frontiersin.org
Conversely, studies on the oomycete Phytophthora infestans revealed that tagatose exposure led to a severe transcriptional reprogramming that included the down-regulation of genes involved in transport, sugar metabolism, and signal transduction. nih.gov In contrast, in Phytophthora cinnamomi, tagatose incubation up-regulated genes related to transport, energy metabolism, and sugar metabolism. nih.gov
This table provides a snapshot of the differential gene expression observed in various organisms in response to tagatose.
| Organism | Condition | Up-regulated Genes/Pathways | Down-regulated Genes/Pathways |
| Escherichia coli Nissle 1917 | Growth on D-tagatose | tag gene cluster (ABC transporter, kinases, aldolase) nih.gov | - |
| Streptococcus mutans | Exposure to D-tagatose | D-tagatose-6-phosphate pathway frontiersin.org | Phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS) frontiersin.org |
| Streptococcus gordonii | Exposure to D-tagatose | Lactose metabolism, galactose catabolism, PTS frontiersin.org | - |
| Phytophthora infestans | Exposure to D-tagatose | Energy metabolism, oxidative stress response nih.gov | Transport, sugar metabolism, signal transduction, growth-related processes nih.gov |
| Phytophthora cinnamomi | Exposure to D-tagatose | Transport, energy metabolism, sugar metabolism, oxidative stress nih.gov | - |
Post-Transcriptional and Post-Translational Regulatory Events
While transcriptional control is a major regulatory mechanism, post-transcriptional and post-translational events also play a role in modulating the activity of the this compound pathways.
Recent research in Staphylococcus aureus has uncovered a post-transcriptional regulatory mechanism involving a small RNA (sRNA) called RsaOI. biorxiv.org Under acid stress conditions, the expression of RsaOI is induced. biorxiv.org RsaOI then acts as an antisense RNA, binding near the ribosome-binding site of the lacD mRNA, which encodes tagatose-1,6-diphosphate aldolase. biorxiv.org This binding inhibits the translation of lacD, thereby disrupting the tagatose pathway and impairing the utilization of galactose. biorxiv.org This finding highlights a novel layer of regulation that links cell wall stress responses to the control of a specific metabolic pathway.
Information regarding specific post-translational modifications of the enzymes directly involved in the this compound pathway is limited in the provided search results. However, the complexity of metabolic regulation in bacteria suggests that mechanisms such as phosphorylation, acetylation, or other modifications could potentially fine-tune the activity of these enzymes in response to changing cellular conditions. Further research is needed to elucidate these potential post-translational regulatory events.
Biological Distribution and Physiological Functions of Keto D Tagatose 6 Phosphate
Occurrence and Metabolic Roles in Prokaryotic Systems
In prokaryotes, keto-D-tagatose 6-phosphate is a central molecule in the D-tagatose 6-phosphate pathway, a primary route for the catabolism of lactose (B1674315) and D-galactose in many bacterial species. asm.org
Gram-Positive Bacterial Species
A number of Gram-positive bacteria utilize the D-tagatose 6-phosphate pathway for carbohydrate metabolism.
Staphylococcus aureus : In S. aureus, the catabolism of lactose and D-galactose proceeds through the D-tagatose 6-phosphate pathway. asm.org This pathway involves the conversion of D-galactose 6-phosphate to D-tagatose 6-phosphate, which is then further metabolized. asm.orgebi.ac.uk The structural genes for this pathway, lacA, lacB, lacC, and lacD, are part of the lactose operon. nih.gov Specifically, the expression of both lacA and lacB is necessary for galactose 6-phosphate isomerase activity, which catalyzes the formation of this compound. nih.gov The subsequent phosphorylation of D-tagatose 6-phosphate is carried out by D-tagatose-6-phosphate kinase (LacC). ebi.ac.uknih.gov
Streptococcus mutans : This oral bacterium also employs the D-tagatose 6-phosphate pathway for lactose metabolism. ebi.ac.uk Evidence suggests that growth on lactose induces the enzymes of this pathway. ebi.ac.uk Gene Ontology (GO) analysis has shown that genes related to the lactose catabolic process via D-tagatose-6-phosphate are upregulated in the presence of D-tagatose. nih.gov It is suggested that S. mutans can convert D-tagatose to D-tagatose-6-phosphate. frontiersin.orgresearchgate.net However, D-tagatose has been shown to inhibit the growth of S. mutans. researchgate.netnih.gov
Streptococcus gordonii : Similar to S. mutans, S. gordonii activates the D-tagatose-6-phosphate pathway in the presence of D-tagatose, indicating its conversion to D-tagatose-6-phosphate. frontiersin.orgresearchgate.net The genes for this pathway are organized in two operons that coordinate galactose and lactose metabolism. asm.org
Lactococcus lactis : In Lactococcus lactis, the genes for the D-tagatose 6-phosphate pathway are located on a plasmid and are essential for lactose metabolism. nih.gov The pathway includes the enzymes galactose-6-phosphate (B1197297) isomerase, D-tagatose-6-phosphate kinase, and tagatose-1,6-diphosphate aldolase (B8822740). nih.govresearchgate.net The lacA and lacB genes encode the subunits of galactose-6-phosphate isomerase, which converts D-galactose 6-phosphate to this compound. nih.govuniprot.org
Bacillus licheniformis : Unlike the other Gram-positive bacteria mentioned, the D-tagatose pathway in Bacillus licheniformis is more closely related to the pathway found in Gram-negative bacteria like Klebsiella oxytoca. asm.orgnih.gov This pathway is independent of lactose and D-galactose catabolism. asm.orgnih.gov
Table 1: Role of this compound in Gram-Positive Bacteria
| Bacterial Species | Metabolic Pathway | Key Enzymes | Genetic Locus |
|---|---|---|---|
| Staphylococcus aureus | D-tagatose 6-phosphate pathway for lactose and D-galactose catabolism | Galactose-6-phosphate isomerase (LacA/LacB), D-tagatose-6-phosphate kinase (LacC) | lac operon (lacABCDFEG) |
| Streptococcus mutans | D-tagatose 6-phosphate pathway for lactose metabolism | Galactose-6-phosphate isomerase, Tagatose-6-phosphate pathway enzymes | lac operon |
| Streptococcus gordonii | D-tagatose 6-phosphate pathway for galactose and lactose metabolism | Galactose-6-phosphate isomerase | Two operons |
| Lactococcus lactis | D-tagatose 6-phosphate pathway for lactose metabolism | Galactose-6-phosphate isomerase (LacA/LacB), D-tagatose-6-phosphate kinase, Tagatose-1,6-diphosphate aldolase | Plasmid-linked lac operon |
| Bacillus licheniformis | D-tagatose pathway (similar to Gram-negative bacteria) | Fructose-specific PTS component, Tagatose-bisphosphate aldolase | Five-gene cluster |
Gram-Negative Bacterial Species
In Gram-negative bacteria, this compound is an intermediate in the catabolism of galactitol. asm.orgnih.gov
Escherichia coli : In E. coli, this compound is an intermediate in the galactitol degradation pathway. asm.orgnih.gov The organism is typically unable to grow on D-tagatose as a sole carbon source because it lacks the necessary tag genes. asm.orgnih.gov However, recent studies have shown that E. coli has a latent, thermodynamically favorable pathway to produce D-tagatose from D-glucose via phosphorylation to D-fructose-6-phosphate, epimerization to D-tagatose-6-phosphate, and subsequent dephosphorylation. acs.org The epimerization step is catalyzed by native enzymes GatZ and KbaZ. acs.org
Klebsiella oxytoca : Similar to E. coli, K. oxytoca utilizes a pathway where this compound is an intermediate in galactitol catabolism. asm.orgnih.gov However, unlike E. coli, K. oxytoca can also use D-tagatose as a carbohydrate source. asm.orgnih.gov
Species-Specific Metabolic Adaptations and Pathways
The metabolism of D-tagatose and the role of this compound exhibit significant variation across different bacterial species.
In many Gram-positive bacteria like Staphylococcus aureus and Streptococcus gordonii, the D-tagatose 6-phosphate pathway is the primary route for lactose and D-galactose catabolism. asm.orgnih.gov Conversely, in the Gram-positive bacterium Bacillus licheniformis, a pathway more akin to that in Gram-negative enterobacteria exists, which is independent of lactose and D-galactose metabolism. asm.orgnih.gov
Research on oral streptococci has revealed species-specific responses to D-tagatose. frontiersin.org While S. mutans and S. gordonii show activation of the D-tagatose-6-phosphate pathway, their growth is inhibited by D-tagatose. frontiersin.orgresearchgate.net This suggests that while they can convert D-tagatose to its 6-phosphate form, they may not be able to efficiently metabolize it further for energy, potentially leading to the accumulation of a toxic intermediate. frontiersin.org
Presence and Functional Significance in Eukaryotic Systems
This compound is not only confined to prokaryotic metabolism but has also been identified as a metabolite in both mammals and plants.
Role as a Mammalian Metabolite
This compound is recognized as a human and mammalian metabolite. ebi.ac.ukebi.ac.ukebi.ac.uk The metabolism of D-tagatose in mammals, such as in hamster liver cells and hepatocytes of fasted rats, proceeds through the formation of triose phosphates to D-fructose-6-phosphate and D-glucose-6-phosphate. google.comgoogle.com This indicates that D-tagatose is metabolized via pathways that converge with glycolysis. google.comgoogle.com
Identification as a Plant Metabolite
D-tagatose is a naturally occurring keto-hexose found in small amounts in some fruits. asm.orgnih.gov While direct evidence for this compound is less abundant, the presence of D-tagatose itself in plants suggests the potential for its phosphorylated derivatives to exist as metabolic intermediates. ebi.ac.ukzfin.org D-tagatose has been shown to inhibit the growth of certain plant pathogens, hinting at a role in plant defense mechanisms, possibly through metabolic interference. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| D-tagatose |
| D-fructose |
| D-glucose |
| Lactose |
| D-galactose |
| Galactitol |
| D-galactose 6-phosphate |
| D-tagatose 1,6-bisphosphate |
| Dihydroxyacetone phosphate (B84403) |
| D-glyceraldehyde 3-phosphate |
| D-fructose 6-phosphate |
| D-glucose 6-phosphate |
| D-fructose-1-phosphate |
| Xylitol-5-phosphate |
| Pyruvate |
| Lactate |
| Alanine |
| Leucine |
| Isoleucine |
| Valine |
| D-sorbose |
| D-psicose |
| D-allose |
| D-glucosaminate-6-phosphate |
| 2-keto-3-deoxygluconate 6-phosphate |
| N-acetylglucosamine 6-P |
| D-tagatose-1-phosphate |
| Lactose-6'-phosphate |
| Glucose-1-phosphate |
| D-gulose |
| D-sorbose |
| D-lyxose |
| D-xylulose |
| Xylitol |
| Fructose (B13574) 1,6-bisphosphate |
| Glycerol-3-phosphate |
| D-tagatofuranose |
| D-tagatopyranose |
| L-arabinose |
| Xylose |
| Xylulose |
| Homocarnosine |
| L-glutamine |
| L-glutamic acid |
| Glucosamine 6-phosphate |
| D-lyxo-hex-2-ulose |
| D-tagatose 6-(dihydrogen phosphate) |
| 6-O-phosphono-lyxo-hex-2-ulose |
| 6-O-phosphonotagatose |
Comparative Biochemical Analysis of this compound Metabolism
The metabolism of this compound (T6P) is a fascinating example of metabolic diversity, showcasing how different organisms have evolved distinct strategies to utilize galactose and related sugars. A comparative analysis of the pathways involving T6P reveals both divergent and convergent evolutionary patterns in their structures and the enzymes that constitute them.
Divergence and Convergence in Pathway Structures and Enzymatic Repertoires Across Organisms
The metabolic pathways that funnel into and out of this compound exhibit significant variation across different microbial species, highlighting both divergence from common ancestral pathways and convergence towards similar metabolic solutions.
A primary example of this is the D-tagatose-6-phosphate (T6P) pathway , which is prominently involved in the catabolism of lactose and D-galactose in many Gram-positive bacteria, including species of Lactobacillus, Lactococcus, and Staphylococcus. nih.govnih.govebi.ac.uknih.gov In these organisms, D-galactose-6-phosphate is isomerized to T6P, which is then phosphorylated to D-tagatose 1,6-bisphosphate (TBP) and subsequently cleaved into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P), intermediates of glycolysis. nih.gov The genes encoding the enzymes for this pathway—galactose-6-phosphate isomerase (LacA/B), tagatose-6-phosphate kinase (LacC), and tagatose-1,6-diphosphate aldolase (LacD)—are often organized in a lac operon. ebi.ac.ukresearchgate.net
In contrast, a divergent pathway, the D-tagatose-1-phosphate pathway , has been identified in the Gram-positive bacterium Bacillus licheniformis and the Gram-negative enterobacterium Klebsiella oxytoca. nih.govnih.gov This pathway proceeds through D-tagatose-1-phosphate and TBP, bypassing T6P as a free intermediate in the main trunk of the pathway. nih.gov This represents a clear divergence in the initial phosphorylation and isomerization steps of tagatose metabolism.
Interestingly, convergent evolution is also apparent. While Escherichia coli has long been considered unable to grow on D-tagatose, certain strains, such as the probiotic E. coli Nissle 1917, possess a gene cluster for D-tagatose utilization. nih.gov This pathway catabolizes D-tagatose to T6P and then to TBP, demonstrating a functional convergence with the T6P pathway found in lactic acid bacteria. nih.gov However, the transport mechanism in these E. coli strains often involves an ABC transporter, which is different from the phosphotransferase system (PTS) typically associated with the lac operon in lactic acid bacteria. nih.gov
Similarly, tagatose-1,6-bisphosphate aldolase (LacD) is related to the widespread fructose-1,6-bisphosphate aldolases (FBA). oup.comjournalssystem.com There are two evolutionarily unrelated classes of FBAs (Class I and Class II), which differ in their reaction mechanisms and catalytic residues, suggesting independent evolutionary origins. journalssystem.com The aldolases involved in tagatose metabolism can be either Class I or Class II, indicating that different organisms have recruited aldolases from distinct evolutionary lineages to perform the same catalytic function in the T6P pathway.
The following tables provide a comparative overview of the pathway structures and the key enzymes involved in T6P metabolism in selected organisms.
Table 1: Comparative Overview of D-Tagatose Metabolism Pathways
| Organism Group | Pathway Name | Key Intermediate(s) | Transport System | Reference(s) |
| Lactobacillus casei group | D-Tagatose-6-Phosphate Pathway | D-Galactose-6-P, D-Tagatose-6-P, D-Tagatose-1,6-BP | PTS | nih.govresearchgate.net |
| Staphylococcus aureus | D-Tagatose-6-Phosphate Pathway | D-Galactose-6-P, D-Tagatose-6-P, D-Tagatose-1,6-BP | PTS | nih.govnih.gov |
| Streptococcus species | D-Tagatose-6-Phosphate Pathway | D-Galactose-6-P, D-Tagatose-6-P, D-Tagatose-1,6-BP | PTS | researchgate.netasm.org |
| Bacillus licheniformis | D-Tagatose-1-Phosphate Pathway | D-Tagatose-1-P, D-Tagatose-1,6-BP | PTS | nih.govnih.gov |
| Klebsiella oxytoca | D-Tagatose-1-Phosphate Pathway | D-Tagatose-1-P, D-Tagatose-1,6-BP | PTS | nih.govnih.gov |
| Escherichia coli (B2 phylogroup) | D-Tagatose Utilization Pathway | D-Tagatose-6-P, D-Tagatose-1,6-BP | ABC Transporter | nih.gov |
| Sinorhizobium meliloti | Galactitol/Tagatose Catabolism | D-Tagatose, Fructose-6-P | ABC Transporter | nih.gov |
Table 2: Key Enzymes in this compound Metabolism
| Enzyme | Gene(s) | Function | Organism(s) | Reference(s) |
| Galactose-6-phosphate isomerase | lacA, lacB | Converts D-galactose-6-phosphate to D-tagatose-6-phosphate | Lactobacillus casei, Staphylococcus aureus, Streptococcus gordonii | researchgate.netresearchgate.netnih.gov |
| Tagatose-6-phosphate kinase | lacC | Phosphorylates D-tagatose-6-phosphate to D-tagatose-1,6-bisphosphate | Lactobacillus casei, Staphylococcus aureus, Streptococcus mutans | ebi.ac.ukresearchgate.netnih.gov |
| Tagatose-1,6-diphosphate aldolase | lacD | Cleaves D-tagatose-1,6-bisphosphate to DHAP and G3P | Lactobacillus casei, Staphylococcus aureus, Streptococcus mutans | ebi.ac.ukresearchgate.netnih.gov |
| Tagatose kinase | tagD | Phosphorylates D-tagatose to D-tagatose-6-phosphate | Escherichia coli (Nissle 1917) | nih.gov |
| Tagatose-1-phosphate kinase | tagK | Phosphorylates D-tagatose-1-phosphate to D-tagatose-1,6-bisphosphate | Klebsiella oxytoca | nih.gov |
| Tagatose-6-phosphate epimerase | tagE | Converts D-tagatose-6-phosphate to D-fructose-6-phosphate | Sinorhizobium meliloti | nih.gov |
Evolutionary Trajectories of Related Metabolic Pathways
The evolution of metabolic pathways, including those involving this compound, is a dynamic process shaped by various evolutionary forces such as gene duplication, horizontal gene transfer (HGT), and the assembly of gene clusters.
The organization of genes for the T6P pathway into operons, such as the lac operon in many lactic acid bacteria, facilitates their co-regulation and potential transfer as a single functional unit. ebi.ac.ukresearchgate.net In some species of Streptococcus lactis, the genes for the entire T6P pathway have been found to be located on plasmids. asm.org This plasmid linkage strongly suggests that HGT has played a significant role in the dissemination of this metabolic capability among different bacterial lineages. asm.org
Gene duplication is another key driver of metabolic evolution. The presence of two tandemly arranged gene clusters for the T6P pathway in Streptococcus gordonii is a clear example of gene duplication, which can lead to functional redundancy and subsequent divergence, potentially allowing for the fine-tuning of metabolic regulation or the evolution of new enzymatic functions. researchgate.net
The evolution of the galactose utilization (GAL) pathway in fungi offers a compelling parallel to the evolution of tagatose metabolism. Studies have shown that GAL gene clusters have evolved independently in different fungal lineages through mechanisms such as the relocation of previously unclustered genes and HGT. nih.gov This independent assembly of functionally related gene clusters underscores a convergent evolutionary strategy to optimize metabolic pathways.
The evolution of individual enzymes within the T6P pathway also provides insights into the molecular mechanisms of adaptation. Phylogenetic analysis of the ribokinase family, which includes tagatose-6-phosphate kinase, indicates that specificity towards different sugar phosphates likely arose after the divergence of major clades, suggesting a process of neofunctionalization following gene duplication. uchile.cl Similarly, the existence of two distinct classes of fructose-1,6-bisphosphate aldolases, both of which have members that can act on tagatose-1,6-bisphosphate, points to the recruitment of enzymes from different evolutionary origins to fulfill similar metabolic roles. oup.comjournalssystem.com This "patchwork" model of pathway evolution, where enzymes are recruited from different ancestral proteins, appears to be a common theme in the evolution of carbohydrate metabolism.
Advanced Methodologies for Keto D Tagatose 6 Phosphate Research
Development and Application of Enzyme Assays and Activity Measurement Techniques
The characterization of enzymes involved in the keto-D-tagatose 6-phosphate pathway is fundamental to understanding its role in metabolism. Various enzyme assays have been developed to measure the activity of key enzymes such as tagatose-6-phosphate kinase and tagatose-1,6-bisphosphate aldolase (B8822740).
A common method for assaying enzyme activity is through coupled enzyme assays. For instance, the activity of tagatose-1,6-bisphosphate aldolase can be measured by monitoring the oxidation of NADH at 340 nm in the presence of coupling enzymes like glycerol-3-phosphate dehydrogenase and triosephosphate isomerase. nih.gov This method allows for the continuous measurement of enzyme kinetics. Similarly, a modified serum aldolase assay has been developed to detect tagatose-6-phosphate pathway enzymes using galactose-6-phosphate (B1197297) or fructose (B13574) phosphate (B84403) analogs as substrates. nih.gov
For tagatose-6-phosphate kinase, activity can be determined by measuring the production of ADP from ATP, or by quantifying the formation of D-tagatose 1,6-bisphosphate. One assay involves measuring the release of free phosphate from the product, tagatose 6-phosphate (T6P), after treatment with a phosphatase. google.com The activity of L-arabinose isomerase, which can produce D-tagatose from D-galactose, is often measured by quantifying the amount of D-tagatose produced using the cysteine carbazole (B46965) sulfuric-acid method. mdpi.com
The purity of the enzymes used in these assays is typically confirmed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). google.com These assays are crucial for determining kinetic parameters, substrate specificity, and the effects of inhibitors or activators on enzyme function.
Isotope Labeling Strategies and Metabolic Flux Analysis
Isotope labeling is a powerful tool for tracing the metabolic fate of substrates and elucidating metabolic pathways. In the context of this compound, isotope labeling studies can reveal the flow of carbon atoms from a labeled precursor, such as glucose or galactose, through the metabolic network to the final product.
Metabolic flux analysis (MFA) combines isotope labeling data with a stoichiometric model of metabolism to quantify the rates (fluxes) of intracellular reactions. For instance, by feeding cells a substrate labeled with a stable isotope like ¹³C, the distribution of the label in various metabolites, including this compound and its downstream products, can be determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
The rate of proton exchange at specific carbon positions, as in the case of dihydroxyacetone phosphate (DHAP) catalyzed by tagatose-1,6-bisphosphate aldolase, can be measured using tritium (B154650) isotope labels. nih.gov This provides detailed insights into the enzyme's catalytic mechanism.
Genetic Engineering and Microbial Strain Construction
Genetic engineering has been instrumental in the development of microbial strains for the efficient production of D-tagatose, where this compound is a central intermediate. These strategies involve the manipulation of genes to enhance the expression of key enzymes and eliminate competing metabolic pathways.
Gene Overexpression and Knockout Approaches
A primary strategy in metabolic engineering is the overexpression of genes encoding enzymes in the desired biosynthetic pathway. For the production of D-tagatose, this often involves the overexpression of genes such as L-arabinose isomerase (araA) and β-galactosidase (bgaB) in host organisms like Escherichia coli or Bacillus subtilis. researchgate.netnih.gov By placing these genes under the control of strong promoters, the intracellular concentration of the corresponding enzymes is increased, leading to higher conversion rates. For example, co-expression of β-D-tagatose galactosidase and L-AI in Saccharomyces cerevisiae resulted in a 30% conversion rate of D-lactose to D-tagatose. mdpi.com
Conversely, gene knockout strategies are employed to eliminate or reduce the flux through competing metabolic pathways. In E. coli, the deletion of genes such as pfkA (phosphofructokinase) and zwf (glucose-6-phosphate dehydrogenase) has been shown to increase the accumulation of intermediates in the tagatose pathway, leading to higher D-tagatose production. mdpi.commdpi.com Deleting the pfkA gene, for instance, blocks the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, thereby increasing the pool of fructose-6-phosphate available for conversion to tagatose-6-phosphate. mdpi.com Similarly, deleting the GAL1 gene in yeast, which encodes for galactokinase, prevents the initial phosphorylation of galactose, redirecting it towards the engineered tagatose synthesis pathway. milkgenomics.org
| Gene | Organism | Strategy | Outcome | Reference |
| araA (L-arabinose isomerase) | E. coli | Overexpression | Increased D-tagatose production from D-galactose | researchgate.net |
| bgaB (β-galactosidase) | E. coli | Overexpression | Hydrolysis of lactose (B1674315) to provide D-galactose for D-tagatose synthesis | researchgate.net |
| pfkA (phosphofructokinase) | E. coli | Knockout | Increased accumulation of fructose-6-phosphate, enhancing D-tagatose production | mdpi.commdpi.com |
| zwf (glucose-6-phosphate dehydrogenase) | E. coli | Knockout | Increased accumulation of intermediates for D-tagatose synthesis | mdpi.com |
| GAL1 (galactokinase) | Saccharomyces cerevisiae | Deletion | Redirected galactose metabolism towards D-tagatose production | milkgenomics.org |
Design and Implementation of Whole-Cell Biocatalysts
Whole-cell biocatalysts, which utilize intact microbial cells containing the necessary enzymes, offer several advantages over the use of isolated enzymes, including reduced purification costs and improved enzyme stability. mdpi.com Engineered strains of E. coli and Bacillus subtilis have been developed as whole-cell biocatalysts for D-tagatose production. nih.govmdpi.com
One approach involves constructing a multi-enzyme co-expression system within a single host. For instance, a whole-cell biocatalytic system involving α-glucan phosphorylase, phosphoglucomutase, D-glucose 6-phosphate isomerase, D-tagatose 1,6-bisphosphate aldolase, and phosphoglycolate phosphatase was constructed in E. coli to produce D-tagatose from maltodextrin. researchgate.net This strategy, however, can be limited by the unbalanced ratio of each enzyme and the metabolic flux of intermediates. researchgate.net
Another strategy involves the co-expression of enzymes in a host that can utilize an inexpensive substrate like lactose. For example, a recombinant E. coli expressing L-arabinose isomerase was used in a one-pot biosynthesis process to hydrolyze lactose and isomerize the resulting D-galactose to D-tagatose. mdpi.com Similarly, engineered Bacillus subtilis has been used to produce D-tagatose from lactose with high yields. nih.gov
| Organism | Substrate | Key Enzymes Expressed/Pathway | Product Titer | Reference |
| Escherichia coli | Maltodextrin | α-glucan phosphorylase, phosphoglucomutase, D-glucose 6-phosphate isomerase, D-tagatose 1,6-bisphosphate aldolase, phosphoglycolate phosphatase | 3.38 g/L D-tagatose | mdpi.comnih.gov |
| Bacillus subtilis | Lactose | β-galactosidase, L-arabinose isomerase | 96.8 g/L D-tagatose | nih.gov |
| Saccharomyces cerevisiae | Lactose | β-D-tagatose galactosidase, L-arabinose isomerase | - (30% conversion rate) | mdpi.com |
| Escherichia coli | D-glucose | Native phosphorylation–epimerization–dephosphorylation pathway | 7.3 g L⁻¹ D-tagatose | nih.govacs.org |
Omics-Based Approaches: Metabolomics and Transcriptomics
Omics technologies, such as metabolomics and transcriptomics, provide a system-wide view of the molecular changes occurring within a cell in response to genetic modifications or environmental changes. These approaches are invaluable for understanding the complex regulation of the this compound pathway.
Transcriptomics, the study of the complete set of RNA transcripts, can reveal how the expression of genes involved in the tagatose pathway is regulated. For example, transcriptome analysis of oral streptococci exposed to D-tagatose showed that genes related to the D-tagatose-6-phosphate pathway were upregulated in Streptococcus mutans and Streptococcus gordonii. frontiersin.org This suggests that these bacteria possess a mechanism to metabolize D-tagatose via this pathway. frontiersin.org In Lactococcus lactis, transcriptome analysis has been used to compare gene expression in cells grown on galactose versus fructose, providing insights into the regulation of the tagatose-6-phosphate pathway. frontiersin.org
Metabolomics, the comprehensive analysis of all metabolites in a biological sample, can identify and quantify intermediates in the tagatose pathway, including this compound. This can help to identify metabolic bottlenecks and off-target effects of genetic engineering. For instance, metabolomics was employed alongside metabolic flux analysis to investigate metabolite levels in a study aiming to understand the molecular mechanisms of high-altitude cerebral edema, where energy metabolism pathways are crucial. researchgate.net In the context of D-tagatose production, metabolomic analysis can verify the accumulation of desired intermediates and the reduction of byproducts.
Structural Determination Techniques for Enzymes (e.g., X-ray Crystallography, Nuclear Magnetic Resonance Spectroscopy)
Determining the three-dimensional structure of enzymes in the this compound pathway is crucial for understanding their catalytic mechanisms and for guiding protein engineering efforts. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
X-ray crystallography has been successfully used to solve the structures of several enzymes in the tagatose pathway. The crystal structure of tagatose-6-phosphate kinase (LacC) from Staphylococcus aureus has been determined, providing insights into its domain motions and substrate specificity. plos.org As of late 2007, five structures for this class of enzymes had been solved, with PDB accession codes 2AWD, 2F02, 2JG1, 2JGV, and 2Q5R. wikipedia.org The structure of a putative tagatose 6-phosphate kinase from Escherichia coli O157:H7 has also been resolved. ebi.ac.uk Furthermore, the crystal structure of D-galactose-6-phosphate isomerase (LacAB) from Lactobacillus rhamnosus, both in its free form and complexed with D-tagatose-6-phosphate, has revealed its tetrameric structure and similarity to ribose-5-phosphate (B1218738) isomerase. plos.org
NMR spectroscopy is another powerful technique for studying enzyme structure and dynamics in solution. ¹H NMR has been used to verify the enzymatic conversion of D-tagatose to D-fructose 6-phosphate in a coupled enzyme assay. researchgate.net Physicochemical characterization of D-tagatose-1-phosphate, a substrate for tagatose-1-phosphate kinase, was carried out using ³¹P and ¹H NMR spectroscopy, revealing its solution conformation. nih.gov These structural studies provide a molecular basis for the function of these enzymes and can inform the design of mutations to improve their catalytic efficiency or alter their substrate specificity for biotechnological applications.
| Enzyme | Organism | Technique | PDB Accession Code(s) | Key Findings | Reference |
| Tagatose-6-phosphate kinase (LacC) | Staphylococcus aureus | X-ray Crystallography | - | Revealed domain motions and substrate specificity. | plos.org |
| Tagatose-6-phosphate kinase | - | X-ray Crystallography | 2AWD, 2F02, 2JG1, 2JGV, 2Q5R | Multiple structures solved for this enzyme class. | wikipedia.org |
| Putative tagatose 6-phosphate kinase | Escherichia coli O157:H7 | X-ray Crystallography | 2FIQ | Crystal structure determined. | ebi.ac.uk |
| D-galactose-6-phosphate isomerase (LacAB) | Lactobacillus rhamnosus | X-ray Crystallography | - | Revealed homotetrameric structure and similarity to ribose-5-phosphate isomerase. | plos.org |
| Tagatose-1-phosphate kinase (TagK) | Bacillus licheniformis | ¹H and ³¹P NMR | - | Characterized the substrate D-tagatose-1-phosphate. | nih.gov |
| AtuFK and AtuTag6PK | Agrobacterium tumefaciens | ¹H NMR | - | Verified the conversion of D-tagatose to D-fructose 6-phosphate. | researchgate.net |
Biocatalytic and Chemo-Enzymatic Synthesis Methods
The synthesis of this compound is a critical step in various biocatalytic pathways for the production of the rare sugar D-tagatose. Advanced methodologies, including multi-enzyme cascade reactions and immobilized enzyme systems, have been developed to enhance the efficiency and economic viability of this process. These methods focus on overcoming thermodynamic limitations, improving yields, and enabling the use of cost-effective substrates.
Multi-Enzyme Cascade Reaction Systems
Multi-enzyme cascade reactions offer an elegant and efficient approach for the synthesis of this compound and its subsequent conversion to D-tagatose. researchgate.net By combining multiple enzymatic steps in a single pot, these systems can drive unfavorable equilibria toward product formation, minimize the accumulation of inhibitory intermediates, and reduce downstream processing costs. researchgate.net
Several multi-enzyme cascades have been designed to produce D-tagatose, with this compound (T6P) as a key intermediate. google.comgoogle.com One common strategy involves the phosphorylation of a suitable hexose (B10828440), followed by epimerization to T6P, and finally dephosphorylation to yield D-tagatose. google.comgoogle.com
A notable example is the synthesis of D-tagatose from D-fructose. This process typically involves three key enzymatic steps:
Phosphorylation: Fructokinase (FRK) catalyzes the phosphorylation of D-fructose to D-fructose 6-phosphate (F6P) using ATP. mdpi.com
Epimerization: A C4 epimerase, such as D-tagatose 6-phosphate 4-epimerase (TPE) or fructose 6-phosphate 4-epimerase (F6PE), converts F6P to T6P. mdpi.comacs.org
Dephosphorylation: A phosphatase, like tagatose 6-phosphate phosphatase (T6PP), removes the phosphate group from T6P to produce D-tagatose. mdpi.comwiley.com
To address the high cost associated with the stoichiometric use of ATP in the phosphorylation step, ATP regeneration systems are often integrated into these cascades. mdpi.com The polyphosphate kinase (PPK) system, which utilizes inexpensive polyphosphate as a phosphate donor, is a particularly attractive option for industrial-scale applications. mdpi.com
Researchers have also explored the use of alternative, more economical starting materials like sucrose (B13894) and starch. mdpi.commdpi.com In a sucrose-based system, sucrose phosphorylase can be used to generate D-fructose and α-D-glucose-1-phosphate. mdpi.com The D-fructose then enters the phosphorylation-epimerization-dephosphorylation pathway. mdpi.com
For starch-based synthesis, a more complex enzyme cascade is required. This can include:
α-glucan phosphorylase (αGP) to convert starch and phosphate into glucose-1-phosphate (G1P). wiley.comsemanticscholar.org
Phosphoglucomutase (PGM) to isomerize G1P to glucose-6-phosphate (G6P). wiley.comsemanticscholar.org
Phosphoglucose isomerase (PGI) to convert G6P to F6P. wiley.comsemanticscholar.org
Fructose 6-phosphate 4-epimerase (F6PE) to produce T6P. wiley.com
Tagatose 6-phosphate phosphatase (T6PP) for the final dephosphorylation step. wiley.com
The following table summarizes the enzymes and substrates involved in various multi-enzyme cascade systems for the synthesis of D-tagatose, where this compound is a central intermediate.
| Starting Substrate | Enzyme Cascade | Key Intermediate | Final Product | Reference |
| D-Fructose | Fructokinase (FRK), Fructose-1,6-bisphosphate aldolase (FbaA), Phytase, Polyphosphate Kinase (PPK) | D-fructose 6-phosphate, D-tagatose 6-phosphate | D-tagatose | mdpi.com |
| Sucrose | Sucrose phosphorylase (SP), Fructokinase (FRK), D-fructose 6-phosphate 4-epimerase (F6PE), D-tagatose 6-phosphate phosphatase (T6PP), Polyphosphate kinase (PPK) | D-fructose 6-phosphate, D-tagatose 6-phosphate | D-tagatose | mdpi.com |
| Starch/Maltodextrin | α-glucan phosphorylase (αGP), Phosphoglucomutase (PGM), Phosphoglucose isomerase (PGI), Tagatose 6-phosphate 4-epimerase (TPE), D-tagatose 6-phosphate phosphatase (T6PP) | Glucose-1-phosphate, Glucose-6-phosphate, D-fructose 6-phosphate, D-tagatose 6-phosphate | D-tagatose | mdpi.comresearchgate.net |
| D-Glucose | Native E. coli enzymes including GatZ or KbaZ (C4 epimerase activity) and Hexitol-phosphatase A (HxpA) | D-fructose 6-phosphate, D-tagatose 6-phosphate | D-tagatose | acs.org |
Optimization of Immobilized Enzyme Systems
Various immobilization techniques have been explored, including covalent binding, entrapment, and adsorption. The choice of the support material and immobilization method can significantly impact the activity, stability, and kinetic properties of the enzyme.
For instance, L-arabinose isomerase (AI), which can catalyze the isomerization of D-galactose to D-tagatose, has been a focus of immobilization studies. nih.gov While this reaction does not directly proceed via a phosphorylated intermediate, the principles of immobilization are applicable to the enzymes in the this compound pathway. Studies have shown that immobilizing L-arabinose isomerase can enhance its thermal stability and allow for its use in continuous packed-bed bioreactors, leading to high productivity. mdpi.comnih.gov
In one study, L-arabinose isomerase from Geobacillus stearothermophilus was immobilized, resulting in a system that could produce 230 g/L of D-tagatose from 500 g/L of D-galactose. beilstein-journals.org Another investigation involving the immobilization of L-arabinose isomerase Gali152 in alginate beads demonstrated improved stability compared to the free enzyme and successful application in a packed-bed bioreactor for continuous D-tagatose production. nih.gov
The development of semi-artificial cell factories, where enzymes of a synthetic pathway are encapsulated within a porous matrix like an organosilicon network, represents an advanced immobilization strategy. mdpi.com This method has been applied to a multi-enzyme system for converting starch to D-tagatose, demonstrating the potential for creating highly efficient and stable biocatalytic modules. mdpi.com
The table below provides examples of immobilized enzyme systems used in the production of D-tagatose, highlighting the enzyme, support material, and key findings.
| Enzyme | Support Material | Key Findings | Reference |
| L-arabinose isomerase (Gali152) | Alginate | Immobilized enzyme showed higher stability than the free enzyme; successfully used in a packed-bed bioreactor for continuous production. | nih.gov |
| L-arabinose isomerase from Thermotoga maritima | Copper-chelate epoxy supports (Eu-Cu) | Stabilized the multi-subunit structure and improved stability through covalent linkages and physical adsorption. | mdpi.com |
| L-arabinose isomerase from Escherichia coli | Agarose (B213101) (covalent binding) | Immobilized enzyme exhibited higher productivity and stability compared to the free enzyme in repeated batch reactions. | koreascience.kr |
| L-arabinose isomerase from Lactobacillus plantarum | Sodium alginate (whole-cell immobilization) | Immobilized cells showed enhanced thermal resistance and operational stability, retaining 76% activity after five cycles. | mdpi.com |
| β-galactosidase, L-arabinose isomerase, and Xylose isomerase | Eupergit C 250 L (co-immobilization) | Complete hydrolysis of lactose with 45% D-tagatose and 39% fructose yield. | tandfonline.com |
| Multi-enzyme system (starch to D-tagatose) | Organosilicon network (semi-artificial cell factory) | Created a highly efficient and stable system with a final D-tagatose conversion rate exceeding 40.7%. | mdpi.com |
Future Research Directions and Emerging Paradigms in Keto D Tagatose 6 Phosphate Studies
Discovery and Elucidation of Novel Enzymes and Metabolic Routes
A primary direction for future research lies in the continued discovery and characterization of novel enzymes and metabolic pathways involving keto-D-tagatose 6-phosphate. While the classical tagatose 6-phosphate pathway is well-documented in several bacteria, recent findings suggest a broader enzymatic landscape. nih.govresearchgate.net
Researchers have successfully identified new enzymes that expand the known metabolic map. For instance, a novel C4 epimerase from Agrobacterium tumefaciens C58 was discovered that catalyzes the epimerization of D-tagatose 6-phosphate to D-fructose 6-phosphate. nih.gov This discovery was part of a larger effort that elucidated new catabolic pathways for D-altritol and galactitol, where D-tagatose 6-phosphate phosphorylation is a key step. nih.gov Similarly, studies have revealed that Escherichia coli possesses native enzymes, GatZ and KbaZ, previously annotated as aldolase (B8822740) chaperones, which exhibit C4 epimerization activity, converting D-fructose-6-phosphate (F6P) into D-tagatose-6-phosphate (T6P). acs.orgnih.gov This finding established a thermodynamically favorable native pathway in E. coli for producing D-tagatose from glucose via phosphorylation, epimerization, and subsequent dephosphorylation. acs.orgnih.gov
Furthermore, a novel tagatose 4-epimerase (Thar-T4Ease) was discovered in the archaeon Thermoprotei, which can directly convert D-fructose into D-tagatose. wiley.com The exploration of diverse microbial genomes continues to be a fruitful strategy. A gene cluster for D-tagatose catabolism was identified in the Gram-positive bacterium Bacillus licheniformis, which is closely related to the D-tagatose pathway in Gram-negative enterobacteria, highlighting alternative metabolic strategies in different bacterial phyla. nih.gov These discoveries are often driven by innovative approaches, such as using solute-binding proteins of transport systems to guide the identification of novel metabolic pathways. nih.gov
Table 1: Recently Discovered Enzymes in this compound Metabolism
| Enzyme | Source Organism | Reaction Catalyzed | Significance | Reference |
|---|---|---|---|---|
| Tagatose 6-phosphate epimerase | Agrobacterium tumefaciens | D-tagatose 6-phosphate ↔ D-fructose 6-phosphate | Elucidated a novel step in d-altritol catabolism. nih.gov | nih.gov |
| GatZ / KbaZ | Escherichia coli | D-fructose 6-phosphate ↔ D-tagatose 6-phosphate | Revealed a native pathway for D-tagatose production from glucose in E. coli. acs.orgnih.gov | acs.org |
| Tagatose 4-epimerase (Thar-T4Ease) | Thermoprotei archaeon | D-fructose ↔ D-tagatose | Provides a direct enzymatic route from a cheap substrate to D-tagatose. wiley.com | wiley.com |
| D-galactose-6-phosphate isomerase | Staphylococcus aureus | D-galactose 6-phosphate ↔ D-tagatose 6-phosphate | Key inducible enzyme in lactose (B1674315) and D-galactose metabolism. ebi.ac.uk | ebi.ac.uk |
Comprehensive Investigation of Regulatory Networks and Metabolic Crosstalk
Understanding how the this compound pathway is regulated and how it intersects with other cellular processes is crucial for both fundamental biology and metabolic engineering. Future studies will need to employ a holistic approach to map these intricate connections.
In Staphylococcus aureus, the tagatose pathway is the sole mechanism for galactose metabolism. biorxiv.org Recent research has uncovered a layer of post-transcriptional regulation where a small RNA, RsaOI, directly targets the lacD mRNA (encoding tagatose-1,6-diphosphate aldolase) to inhibit its translation. biorxiv.org This action connects the tagatose pathway to the cell's response to acid stress, revealing a sophisticated crosstalk between nutrient metabolism and stress adaptation. biorxiv.org
Metabolic crosstalk also occurs through the allosteric regulation of enzymes. The intermediate D-tagatose 6-phosphate itself can act as a regulator. In plant pathogens, it has been shown to inhibit phosphomannose isomerase, a key enzyme that produces substrates for glycolysis and the synthesis of mannan, which is essential for the pathogen's cell wall. researchgate.net In Streptococcus lactis, the genes for the D-tagatose 6-phosphate pathway are plasmid-linked, and their absence affects both lactose and galactose metabolism, leading to the accumulation of high intracellular concentrations of galactose 6-phosphate. nih.gov This highlights the pathway's critical role in preventing the buildup of potentially toxic intermediates. nih.gov The metabolism of D-tagatose via phosphorylation to tagatose-1-phosphate can also influence central metabolism by inhibiting glycogen (B147801) phosphorylase, thereby promoting glycogen storage. researchgate.netdergipark.org.tr
Application of Systems Biology and Computational Modeling Approaches
The complexity of metabolic networks necessitates the use of systems biology and computational modeling. These approaches are becoming indispensable for understanding and engineering pathways involving this compound. Future research will increasingly rely on these tools to accelerate discovery and optimization.
Systems biology approaches, combining genomics, transcriptomics, proteomics, and metabolomics, provide a global view of cellular processes. For example, a strategy using solute-binding proteins for transport systems, combined with bioinformatics tools like genome neighborhood networks, has proven effective in discovering novel metabolic pathways, including those for D-altritol and galactitol that involve D-tagatose-6-phosphate. nih.gov In E. coli, non-targeted in vitro metabolomics and CRISPR-Cas9-mediated genome engineering were instrumental in identifying the native enzymes for D-tagatose production and subsequently optimizing the pathway by deleting competing metabolic routes. acs.org
The development of robust computational models will allow for the in silico prediction of metabolic fluxes and the identification of key engineering targets. As the fields of systems and synthetic biology continue to mature, they are expected to significantly accelerate protein and metabolic engineering efforts for microbial D-tagatose production. researchgate.netmdpi.comresearchgate.net These approaches can guide the rational design of microbial cell factories with optimized expression of pathway enzymes and minimized flux through competing pathways.
Biotechnological Innovations for Rare Sugar Production and Biocatalysis
This compound is a central intermediate in many biotechnological strategies for producing D-tagatose, a low-calorie sweetener with significant commercial interest. mdpi.comtandfonline.com Innovations in this area focus on developing more efficient and economically viable bioprocesses, moving away from traditional chemical synthesis which often involves harsh conditions and by-product formation. mdpi.comtandfonline.comresearchgate.net Biological methods, using either isolated enzymes or whole-cell catalysts, offer milder reaction conditions, higher specificity, and greater environmental sustainability. mdpi.commdpi.com
A key area of research is the optimization of bioconversion processes to maximize yield, productivity, and stability. This involves fine-tuning reaction conditions and employing advanced biocatalyst formulations.
Optimization of physical and chemical parameters such as temperature, pH, and the presence of cofactors is critical. For instance, the production of D-tagatose from D-galactose using L-arabinose isomerase has been optimized for temperature and pH to balance enzyme activity and stability. nih.govmdpi.com The addition of borate (B1201080) has been shown to form a complex with D-tagatose, shifting the reaction equilibrium and increasing the final yield. nih.gov
Immobilization of enzymes or whole cells is a powerful strategy to enhance operational stability, allow for catalyst reuse, and facilitate continuous processing. L-arabinose isomerase immobilized on agarose (B213101) has demonstrated significantly higher productivity and stability compared to the free enzyme. Similarly, permeabilized and immobilized cells of Corynebacterium glutamicum showed a longer half-life and higher total D-tagatose production in repeated batch reactions. acs.org
Table 2: Examples of Process Optimization in D-Tagatose Bioconversion
| Optimization Strategy | Biocatalyst | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| Condition Optimization (pH, Temp) | L-arabinose isomerase US100 | D-galactose | Optimal conditions identified as pH 7.5 and 65°C for integrated process. mdpi.com | mdpi.com |
| Cell Permeabilization | Recombinant Bacillus subtilis | Lactose | Treatment with Triton X-100 improved whole-cell conversion. nih.gov | nih.gov |
| Borate Complexation | Lactobacillus plantarum whole cells | D-galactose | Yield of D-tagatose reached 58 g/L by shifting equilibrium. nih.gov | nih.gov |
| Enzyme Immobilization | L-arabinose isomerase on agarose | D-galactose | Immobilized enzyme had 1.8-fold higher productivity than free enzyme. |
The development of genetically engineered microorganisms, or "cell factories," is at the forefront of biotechnological innovation for D-tagatose production. Synthetic biology and metabolic engineering tools are being used to construct robust strains with superior production capabilities.
A common strategy involves expressing heterologous enzymes in well-characterized host organisms like E. coli, Pichia pastoris, or Corynebacterium glutamicum. mdpi.comacs.orgmostwiedzy.ploalib.com For example, a recombinant E. coli was engineered to co-express a multi-enzyme system to produce D-tagatose from maltodextrin. mdpi.com The efficiency of such systems can be improved by optimizing the expression levels of rate-limiting enzymes and constructing self-assembling multi-enzyme complexes to channel intermediates. mdpi.comresearchgate.net
Another critical aspect of engineering cell factories is the elimination of competing metabolic pathways that divert carbon flux away from the desired product. In E. coli, deleting genes involved in glycolysis (pfkA) and the pentose (B10789219) phosphate (B84403) pathway (zwf) has been shown to increase the accumulation of intermediates for D-tagatose synthesis. acs.orgmdpi.com An engineered yeast strain was developed that could produce 37.7 g/L of D-tagatose from lactose by deleting the galactokinase gene and introducing heterologous enzymes, thereby overcoming the thermodynamic equilibrium of the isomerization reaction. tandfonline.com The use of generally recognized as safe (GRAS) microorganisms like Corynebacterium glutamicum is particularly attractive for producing food-grade D-tagatose. acs.org The continued development of these advanced microbial cell factories, powered by systems biology insights, promises to make the bioproduction of D-tagatose and other rare sugars increasingly efficient and economical. mdpi.comresearchgate.net
Q & A
Q. Q1: What experimental approaches are recommended for distinguishing keto-D-tagatose 6-phosphate from its isomer D-fructose 6-phosphate in enzymatic assays?
To differentiate these isomers, use enzymatic specificity assays combined with high-resolution chromatography (e.g., anion-exchange HPLC) and NMR spectroscopy . For example, phosphofructokinase (PFK) activity assays can be employed, as PFK shows distinct kinetic parameters for each isomer. Kinetic constants (, ) should be measured under standardized buffer conditions (e.g., 0.25 M potassium phosphate buffer, pH 7.4) . NMR analysis of the anomeric proton signals (e.g., H and C) can resolve structural differences due to epimerization at C-4 .
Q. Q2: How is this compound synthesized and purified for in vitro studies?
Synthesis typically involves enzymatic epimerization of D-fructose 6-phosphate using isomerases or phosphatases. Post-reaction, purification is achieved via anion-exchange chromatography (e.g., DEAE-Sephadex) to separate phosphorylated intermediates. Confirm purity using mass spectrometry (exact mass: ~260.14 g/mol) and enzymatic assays to verify substrate activity for PFK .
Q. Q3: What metabolic pathways involve this compound, and how are they experimentally validated?
this compound participates in glycolytic bypass pathways and bacterial carbohydrate metabolism. To validate its role, use isotopic labeling (-glucose tracers) coupled with LC-MS metabolomics to track flux. For example, in E. coli, knockout strains lacking tagatose-specific transporters (e.g., UhpT) can reveal accumulation or depletion of intermediates .
Advanced Research Questions
Q. Q4: How do contradictory data on PFK’s substrate affinity for this compound arise, and how can they be resolved?
Discrepancies in values (e.g., PFK’s affinity under glucagon-treated vs. untreated hepatocytes) stem from post-translational modifications (e.g., phosphorylation) or allosteric regulators (e.g., fructose 1,6-bisphosphate). Resolve these by:
Standardizing assay conditions (e.g., Mg/ATP concentrations).
Using SDS-PAGE to check PFK purity and phosphorylation status.
Performing kinetic inhibition studies with fructose 1,6-bisphosphate to assess competitive effects .
Q. Q5: What multi-omics strategies integrate metabolomics and transcriptomics to study this compound’s regulatory role?
Combine targeted metabolomics (quantifying intermediates via LC-MS) with RNA-seq to correlate pathway activity with gene expression. For example:
- In phytoplasma-infected plants, elevated glucose 6-phosphate (a precursor to tagatose derivatives) linked to upregulated glycolytic genes suggests compensatory energy metabolism .
- Use pathway enrichment tools (e.g., KEGG Mapper) to map omics data to pathways like "Biosynthesis of secondary metabolites" (map01110) .
Q. Q6: How does this compound influence microbial transporter dynamics in mixed-substrate environments?
In E. coli, glucose 6-phosphate transporters (e.g., UhpT) exhibit cross-inhibition with this compound. Study this via:
Competitive uptake assays using radiolabeled substrates.
Proteomic profiling to quantify transporter expression under varying carbon sources.
Q. Q7: What structural biology techniques elucidate this compound’s interaction with enzymes like PFK?
X-ray crystallography and cryo-EM are critical. For example:
- Co-crystallize PFK with this compound and ATP to resolve binding pocket interactions.
- Compare with D-fructose 6-phosphate-bound structures to identify epimer-specific conformational changes.
- Validate findings via site-directed mutagenesis of residues involved in substrate recognition .
Methodological Challenges and Solutions
Q. Q8: How can researchers address low stability of this compound in aqueous buffers?
- Use lyophilized storage at -80°C and reconstitute in fresh, ice-cold buffers (e.g., Tris-HCl with EDTA to chelate divalent metals).
- Monitor degradation via time-course HPLC and adjust experimental timelines accordingly .
Q. Q9: What statistical frameworks are optimal for analyzing contradictory kinetic data in enzyme-substrate studies?
Apply Bayesian hierarchical modeling to account for variability across experimental conditions (e.g., pH, temperature). Use tools like Stan or PyMC3 to estimate posterior distributions for and , incorporating prior data from literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
